2,6-Difluorobenzo[d]thiazole
Description
Historical Context and Evolution of Benzothiazole (B30560) Chemistry
The journey of benzothiazole chemistry began in 1887 with A.W. Hoffmann's synthesis of 2-substituted benzothiazoles. mdpi.com This discovery was driven by the compound's diverse activities and its relatively straightforward cyclization mechanism. mdpi.com The fundamental structure of benzothiazoles consists of a five-membered thiazole (B1198619) ring, containing both sulfur and nitrogen, fused to a benzene (B151609) ring to form a bicyclic system. mdpi.com This unique arrangement imparts distinctive properties that have made benzothiazoles a subject of intense study in both academic and industrial settings. mdpi.com
Initially, benzothiazoles found application as vulcanization accelerators in the rubber industry and as components in the synthesis of dyes. solubilityofthings.comtaylorandfrancis.com The most common and enduring method for synthesizing the benzothiazole core is the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds such as aldehydes, ketones, acids, or acyl chlorides. mdpi.com Over the years, numerous synthetic methodologies have been developed to create a wide array of substituted benzothiazoles, reflecting the scaffold's versatility and the continuous search for novel compounds with specific functionalities. mdpi.comorganic-chemistry.org
Significance of Benzothiazole Scaffolds in Modern Chemical Sciences
The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science due to its wide range of biological activities and unique physicochemical properties. pcbiochemres.comresearchgate.net Its planar structure and the presence of heteroatoms facilitate interactions with various biological targets, leading to a broad spectrum of pharmacological effects. jchemrev.combenthamscience.com
Applications of Benzothiazole Derivatives:
| Application Area | Examples of Activities/Uses |
| Medicinal Chemistry | Anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, antidiabetic, anticonvulsant, antitubercular, antimalarial. pcbiochemres.comjchemrev.comnih.govtandfonline.com |
| Materials Science | Organic electronics, fluorescent probes, dyes, photographic sensitizers. solubilityofthings.compcbiochemres.comresearchgate.net |
| Agrochemicals | Fungicides, herbicides, plant growth regulators. pcbiochemres.commdpi.comderpharmachemica.com |
In medicinal chemistry, benzothiazole derivatives have been extensively investigated and developed into clinically used drugs. jchemrev.com For instance, Riluzole is used to treat amyotrophic lateral sclerosis, and Pramipexole is a dopamine (B1211576) agonist for treating Parkinson's disease and restless legs syndrome. wikipedia.org The development of new benzothiazole-based compounds continues to be a highly active area of research, with scientists exploring their potential as novel therapeutic agents for a multitude of diseases. pcbiochemres.comjchemrev.com
In the realm of materials science, the benzothiazole core is valued for its electronic properties. It is incorporated into organic semiconductors for use in organic solar cells (OSCs) and as hole transporting materials (HTMs) in perovskite solar cells. rsc.orgnih.gov The ability to modify the benzothiazole structure allows for the fine-tuning of the material's optical and electronic properties. rsc.org
The Strategic Role of Fluorination in Modulating Heterocyclic Compound Reactivity and Properties
The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry and materials science to enhance molecular properties. tandfonline.combohrium.com Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules that can profoundly influence their behavior. tandfonline.comacs.org
Key Effects of Fluorination on Heterocyclic Compounds:
| Property | Effect of Fluorination |
| Metabolic Stability | Blocks metabolically labile sites, increasing the compound's half-life. bohrium.comnih.gov |
| Physicochemical Properties | Alters pKa, dipole moment, and lipophilicity, which can improve membrane permeation and bioavailability. tandfonline.combohrium.comacs.org |
| Binding Affinity | Can enhance binding to target proteins through new non-covalent interactions. tandfonline.combohrium.com |
| Reactivity | The strong electron-withdrawing nature of fluorine can influence the reactivity of the heterocyclic ring system. beilstein-journals.orgnih.gov |
| Conformation | Can influence the preferred conformation of a molecule due to steric and electronic effects. beilstein-journals.orgnih.gov |
Current Research Landscape and Emerging Trends in 2,6-Difluorobenzo[d]thiazole Chemistry
Research into this compound and its derivatives is an active and evolving field. The presence of two fluorine atoms on the benzene ring of the benzothiazole scaffold provides a unique combination of properties that researchers are leveraging in various applications.
One significant area of research is in the development of new materials for organic electronics. For example, polymers incorporating difluoro-benzo[d]thiazole units have been developed as wide bandgap donors for organic solar cells, achieving high power conversion efficiencies. nih.gov The fluorination of the benzothiazole unit helps to lower the energy levels of the polymer and enhance its aggregation properties, which are crucial for efficient charge transport. nih.gov
In medicinal chemistry, the 2,6-difluorobenzothiazole scaffold is being explored for the development of novel therapeutic agents. For instance, derivatives of 2-chloro-4,6-difluorobenzo[d]thiazole are used as intermediates in the synthesis of kinase inhibitors and antimicrobial agents. chemshuttle.com The fluorine atoms are believed to contribute to metabolic stability and favorable binding interactions with biological targets. chemshuttle.com Furthermore, carboxamide derivatives of 4,6-difluorobenzo[d]thiazol-2-amine have been synthesized and investigated as potential anti-norovirus agents. jst.go.jp
The synthesis of this compound derivatives often involves the cyclization of appropriately substituted anilines or the modification of a pre-existing benzothiazole core. Researchers continue to develop new and efficient synthetic methods to access a wider range of these compounds for further investigation. The ongoing exploration of this compound chemistry promises to yield new materials and therapeutic agents with enhanced properties and performance.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F2NS |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2,6-difluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3F2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChI Key |
AAVXQQLYSHGIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Difluorobenzo D Thiazole and Its Derivatives
Classical and Contemporary Approaches to Benzothiazole (B30560) Ring Construction
The foundational step in synthesizing derivatives like 2,6-difluorobenzo[d]thiazole is the formation of the benzothiazole heterocyclic system. This is typically achieved through reactions that form the thiazole (B1198619) ring onto a pre-existing benzene (B151609) precursor.
One established route to the benzothiazole core involves the intramolecular cyclization of ortho-halogenated aromatic compounds. nih.gov This strategy begins with an aniline (B41778) derivative that has a halogen, such as chlorine or bromine, at the ortho position relative to the amino group. The reaction of these ortho-halogenated anilines with sulfur-containing reagents, such as isothiocyanates or carbon disulfide, can lead to the formation of the thiazole ring. nih.gov This approach is valuable as it utilizes readily available starting materials. The key step is the formation of a C-S bond at the position of the halogen, followed by ring closure to yield the final benzothiazole structure.
The most prevalent and versatile method for synthesizing the benzothiazole skeleton is the condensation of a 2-aminobenzenethiol with a compound containing a carbonyl or cyano group. nih.govmdpi.com This reaction directly forms the thiazole ring by creating the C2-N and C2-S bonds of the heterocycle. A wide variety of reactants can be used, including aldehydes, ketones, carboxylic acids (and their derivatives like acyl halides), and nitriles, which allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. mdpi.comwikipedia.org
To synthesize this compound via this route, the starting material would be 2-amino-5-fluorobenzenethiol (B1267401), which would then be reacted with a suitable one-carbon electrophile. Numerous catalysts and reaction conditions have been developed to promote this condensation, including green chemistry approaches that utilize catalysts like H₂O₂/HCl, molecular iodine, or reusable solid catalysts under solvent-free or microwave-assisted conditions. mdpi.com
| Reactant Partner | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Aldehydes | H₂O₂/HCl in Ethanol | Excellent yields, short reaction times, simple setup. | mdpi.com |
| Aldehydes | Commercial Laccases | Green, enzymatic catalysis. | nih.gov |
| Nitriles | Copper(II) Acetate | Efficient for a wide range of nitriles, mild conditions. | nih.gov |
| Carboxylic Acids | Molecular Iodine (I₂) | Solid-phase, solvent-free reaction with excellent yields. | |
| Thioamides | Tetrabromomethane (CBr₄) | Solvent- and metal-free, proceeds via halogen bond activation. | rsc.org |
Regioselective Fluorination Strategies for Benzothiazole Cores
Introducing fluorine atoms onto the benzothiazole scaffold can be achieved either by building the ring from fluorinated precursors or by direct fluorination of the pre-formed heterocycle. Regioselectivity—the ability to control the position of fluorination—is a key challenge.
A novel and innovative approach involves the use of difluorocarbene (:CF₂) as a source for both carbon and fluorine atoms. In one reported methodology, difluorocarbene is used in the cyclization of 2-aminobenzenethiols to construct fluorinated benzothiazoles. This method is significant because it provides a direct route to incorporate fluorine into the heterocyclic ring during its formation. The difluorocarbene intermediate can function as a C-F source, enabling the construction of the fluorinated heterocycle in a single synthetic transformation.
An alternative and highly controlled method for introducing fluorine atoms is to use starting materials that are already fluorinated. This "indirect" strategy ensures that the fluorine atoms are in the desired positions from the outset. For the synthesis of a 2-substituted-6-fluorobenzothiazole, one could start with 2-amino-5-fluorobenzenethiol and condense it with a suitable carboxylic acid. By extension, if the target were a derivative of this compound, the synthesis would rely on precursors containing the requisite fluorine atoms on the benzene ring. For instance, condensing a 2-aminobenzenethiol with a fluorinated benzoic acid, such as 2,6-difluorobenzoic acid, provides a reliable pathway to install a difluorophenyl group at the 2-position of the benzothiazole core.
Advanced Synthetic Protocols for this compound Analogues
Modern synthetic chemistry offers advanced tools for creating complex analogues of this compound that are not easily accessible through classical methods. These protocols often focus on the selective functionalization of the pre-formed heterocyclic core.
One powerful strategy is the direct C-H functionalization, which involves activating and replacing a carbon-hydrogen bond with a new carbon-carbon or carbon-heteroatom bond. nih.govnih.gov This approach is highly atom-economical and allows for the late-stage modification of complex molecules. For benzothiazoles, palladium- or copper-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the benzene ring of the heterocycle. nih.gov This has been demonstrated on difluorobenzothiadiazole, a related heterocyclic system, suggesting its applicability to difluorobenzothiazoles for creating diverse photonic and electronic organic materials. nih.gov
Another advanced, metal-free method for functionalizing the C2 position involves the formation of a benzothiazol-2-yl-phosphonium intermediate. lookchem.com This intermediate can then react with a wide array of nucleophiles under mild conditions to produce C2-substituted benzothiazoles, offering a valuable alternative to high-temperature, metal-catalyzed processes. lookchem.com Furthermore, specialized reagents have been developed for divergent S- and C-difluoromethylation, allowing for the highly selective introduction of the scientifically important difluoromethyl (-CF₂H) group onto either the sulfur atom or the C2-position of the benzothiazole ring. cas.cn These advanced protocols provide precise control over the molecular architecture, enabling the synthesis of novel and structurally diverse this compound analogues.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. This technology is particularly effective for the synthesis of heterocyclic compounds like benzothiazoles. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related fluorinated benzothiazoles.
For instance, the synthesis of 7-substituted-6-fluoro-benzothiazolo-tetrazoles has been successfully achieved using microwave irradiation. The process begins with the synthesis of 7-chloro-6-fluoro-benzothiazol-2-yl-amine from 3-chloro-4-fluoro phenylamine. This intermediate then reacts with hydrazine (B178648) hydrate (B1144303) in a modified microwave oven to yield 7-chloro-6-fluoro-benzothiazol-2-yl-hydrazine. This subsequent cyclization to the tetrazole is also facilitated by microwave energy. The significant advantage of this microwave-assisted approach is the substantial reduction in reaction time and an increase in yield compared to conventional heating methods.
Furthermore, microwave assistance has been employed in the one-pot synthesis of various benzothiazole and benzoxazole (B165842) libraries, demonstrating the broad applicability of this technique. ias.ac.in These reactions, often involving the condensation of an aminothiophenol with an aldehyde or carboxylic acid, are completed in minutes under microwave irradiation, whereas conventional methods may require several hours. ias.ac.inscielo.br This efficiency highlights the potential for developing a rapid and high-yielding microwave-assisted synthesis for this compound, likely from 3,4-difluoroaniline (B56902) or 2-amino-5-fluorothiophenol precursors.
One-Pot Multicomponent Reaction Sequences
One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov These reactions are particularly advantageous in creating libraries of compounds for drug discovery. For the synthesis of fluorinated benzothiazoles, one-pot strategies offer a streamlined approach.
A notable example is the one-pot synthesis of fluorinated benzothiazolines mediated by gallium(III) triflate. researchgate.netnih.gov This method involves the condensation-cyclization of a substituted 2-aminothiophenol (B119425) with a ketone under mild conditions, yielding the desired benzothiazoline (B1199338) with high purity and in good yields. researchgate.netnih.gov The presence of fluorine atoms on the aromatic ring has been observed to favor the formation of the five-membered benzothiazoline ring. researchgate.netnih.gov
Another relevant one-pot approach is the synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzothiazoles. This is achieved through the condensation of trifluoroacetic acid or difluoroacetic acid with various 2-aminobenzenethiols. researchgate.net This reaction efficiently constructs the benzothiazole core with a fluorinated substituent at the 2-position in excellent yields. researchgate.net While this example focuses on fluorination at the 2-position, the underlying principle of a one-pot condensation is directly applicable to the synthesis of this compound from appropriately substituted precursors. The development of such a process would involve the reaction of 2-amino-5-fluorothiophenol with a suitable electrophile in a single reaction vessel, simplifying the synthetic procedure and reducing waste. nih.gov
Palladium-Catalyzed and Copper-Assisted C-H Functionalization/Intramolecular C-S Bond Formation
Modern synthetic chemistry has increasingly relied on transition-metal catalysis for the formation of carbon-heteroatom bonds. Palladium-catalyzed and copper-assisted C-H functionalization followed by intramolecular C-S bond formation represents a sophisticated and efficient strategy for the synthesis of benzothiazoles. nih.gov This method avoids the need for pre-functionalized starting materials, such as ortho-haloanilines, by directly activating a C-H bond on the aromatic ring. nih.gov
The general approach involves the reaction of an N-arylthioamide (thiobenzanilide) in the presence of a palladium catalyst and a copper co-catalyst. nih.gov The palladium catalyst facilitates the activation of an ortho C-H bond on the aniline ring, leading to the formation of a palladacycle. Subsequent intramolecular C-S bond formation, often promoted by the copper species, results in the cyclized benzothiazole product.
A specific application of this methodology is the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides. mdpi.com This reaction is achieved using a catalytic system of palladium chloride (PdCl2) and copper iodide (CuI) in the presence of an additive like tetrabutylammonium (B224687) bromide (TBAB). mdpi.com The reaction proceeds in air and provides a wide range of substituted 2-cyanobenzothiazoles in good yields. mdpi.com The regioselectivity is controlled by the directing effect of the thioamide group. To synthesize this compound using this approach, one would start with an N-(4-fluorophenyl)thioformamide, where the fluorine atom would direct the C-H activation to the desired position, ultimately leading to the 6-fluoro substitution pattern on the benzothiazole ring.
Environmentally Benign (Green Chemistry) Approaches in Benzothiazole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of benzothiazoles, this translates to the use of safer solvents (like water), renewable starting materials, energy-efficient methods (such as microwave synthesis), and the avoidance of hazardous reagents. nih.govnih.gov
Several green synthetic routes for benzothiazoles have been developed. One common approach is the condensation of 2-aminothiophenols with aldehydes or carboxylic acids in environmentally benign solvent systems. nih.gov For example, the use of water as a solvent, often in the presence of a mild catalyst, provides an attractive alternative to volatile organic solvents.
Another green strategy involves the use of solid-supported catalysts or reagents that can be easily recovered and reused. nih.gov For instance, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by commercial laccases or tin(IV) pyrophosphate (SnP2O7), which can be recycled multiple times without significant loss of activity. nih.gov These methods often result in high yields and short reaction times. nih.gov
Furthermore, the synthesis of benzothiazoles from anilines and potassium thiocyanate (B1210189) using potassium persulfate (K2S2O8) as an inexpensive and environmentally friendly oxidizing agent in water has been reported. researchgate.net This method avoids the use of hazardous oxidants like bromine or thionyl chloride. The development of a green synthesis for this compound would likely involve one of these strategies, such as the condensation of 2-amino-5-fluorothiophenol with a suitable reagent in water or under solvent-free conditions. researchgate.netripublication.com
Derivatization and Functionalization Strategies of the this compound Core
Once the this compound core is synthesized, further derivatization is often necessary to modulate its physicochemical properties and biological activity. The primary point for functionalization is the 2-position, especially if it bears an amino group. The 2-aminobenzothiazole (B30445) moiety is a versatile precursor for a wide range of derivatives, including Schiff bases, ureas, and amides.
Synthesis of Schiff Base Ligands from Amino-Fluorobenzothiazoles
Schiff bases, characterized by the azomethine (-C=N-) group, are an important class of compounds in coordination chemistry and medicinal chemistry. medwinpublishers.com They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of fluorinated benzothiazoles, 2-amino-fluorobenzothiazoles serve as the amine component.
While direct examples starting from 2-amino-6-fluorobenzothiazole (B1267395) are not extensively documented, numerous studies on the closely related 4,6-difluoro-2-aminobenzothiazole provide a clear blueprint for this transformation. medwinpublishers.commedwinpublisher.org The synthesis involves refluxing an equimolar mixture of the 2-amino-fluorobenzothiazole and a substituted aromatic aldehyde in a solvent like methanol (B129727) or ethanol, often with a catalytic amount of glacial acetic acid. medwinpublishers.commedwinpublisher.org The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the Schiff base product crystallizes upon cooling and can be purified by recrystallization. medwinpublishers.commedwinpublisher.org
The following table summarizes the synthesis of various Schiff bases from 4,6-difluoro-2-aminobenzothiazole, which is analogous to the expected reactivity of 2-amino-6-fluorobenzothiazole.
| Aldehyde Reactant | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Methanol, Glacial Acetic Acid, Reflux 4-5 hrs | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine | 58.58 | medwinpublishers.commedwinpublisher.org |
| 4-Nitrobenzaldehyde | Methanol, Glacial Acetic Acid, Reflux | 4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine | N/A | medwinpublishers.commedwinpublisher.org |
| 1H-Indole-3-carbaldehyde | Methanol, Glacial Acetic Acid, Reflux 5-7 hrs | N-((1H-indol-3-yl)methylene)-4,6-difluorobenzothiazol-2-amine | N/A | medwinpublishers.commedwinpublisher.org |
Preparation of Urea (B33335) and Amide Derivatives
Urea and amide derivatives of 2-aminobenzothiazoles are of significant interest due to their wide range of biological activities. mdpi.com The synthesis of these derivatives typically involves the reaction of the 2-amino group with isocyanates (for ureas) or acylating agents like acyl chlorides or anhydrides (for amides). nih.gov
The preparation of urea derivatives from a 6-substituted-2-aminobenzothiazole can be achieved by reacting it with an appropriate alkyl or aryl isocyanate. mdpi.com The reaction is often carried out in a solvent such as dichloromethane (B109758) or dioxane, sometimes with the addition of a base like pyridine (B92270) to facilitate the reaction. mdpi.com A series of 6-substituted-N-alkyl/aryl-ureabenzothiazoles have been synthesized using this method. mdpi.com
For the synthesis of amide derivatives, a 2-aminobenzothiazole can be acylated using various reagents. nih.gov A common method involves reacting the amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct. For example, 6-substituted amide derivatives have been prepared from 2-amino-6-nitrobenzothiazole (B160904) by first acetylating the 2-amino group, followed by reduction of the nitro group and subsequent acylation of the newly formed 6-amino group. nih.gov This multi-step approach allows for the selective introduction of different amide functionalities.
The following table outlines general synthetic approaches for urea and amide derivatives based on substituted 2-aminobenzothiazoles.
| Derivative Type | Reagents | General Conditions | Product Class | Reference |
| Urea | Alkyl/Aryl Isocyanate | Dichloromethane, Pyridine | N-(6-substituted-benzothiazol-2-yl)-N'-(alkyl/aryl)urea | mdpi.com |
| Amide | Acyl Chloride / Anhydride | Pyridine or other base | N-(6-substituted-benzothiazol-2-yl)amide | nih.gov |
| Amide (via multi-step) | 1. Acetic Anhydride2. SnCl2/H2O3. Acyl/Sulfonyl Chloride | 1. Pyridine2. Reduction3. Acylation/Sulfonylation | 6-Acylamino-2-acetamidobenzothiazole | nih.gov |
These derivatization strategies provide access to a diverse range of compounds built upon the this compound scaffold, enabling the exploration of their structure-activity relationships for various applications.
Strategic Introduction of Diverse Substituents on the Benzothiazole Scaffold
The functionalization of the this compound core is pivotal for the development of novel derivatives with tailored properties. The presence of two electron-withdrawing fluorine atoms at the C2 and C6 positions significantly influences the chemical reactivity of the scaffold, rendering it highly susceptible to certain transformations while deactivating it towards others. Strategic methodologies for introducing diverse substituents primarily exploit the inherent electrophilicity of the benzothiazole ring system. Key approaches include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a predominant strategy for functionalizing the this compound scaffold. The strong electron-withdrawing nature of the fluorine atoms, combined with the inherent electron deficiency of the fused heterocyclic ring, activates the molecule for attack by nucleophiles. nih.govnih.govlibretexts.org
Substitution at the C2-Position:
The C2 position of the benzothiazole ring is particularly electrophilic and is the most common site for nucleophilic attack. cas.cn The C2-fluorine atom can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reaction provides a direct and efficient route to a variety of 2-substituted-6-fluorobenzothiazole derivatives. For instance, the reaction of this compound with primary or secondary amines leads to the formation of 2-amino-6-fluorobenzothiazole derivatives, which are versatile intermediates for further elaboration. nih.gov This transformation is foundational for creating libraries of compounds with diverse functionalities at the 2-position.
The general mechanism involves the addition of a nucleophile to the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. libretexts.org
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C2-Position
| Starting Material | Nucleophile | Reagents/Conditions | Product Type | Ref. |
| This compound | Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF, NMP), Heat | N,N-Disubstituted-6-fluorobenzo[d]thiazol-2-amine | cas.cn |
| This compound | Ammonia (NH₃) | Solvent (e.g., Dioxane), Heat | 6-Fluorobenzo[d]thiazol-2-amine | researchgate.net |
| This compound | Hydrazine (N₂H₄) | Solvent (e.g., Ethanol), Reflux | 6-Fluoro-2-hydrazinylbenzo[d]thiazole | nih.gov |
| This compound | Sodium Alkoxide (NaOR) | Solvent (e.g., THF, Alcohol), rt to Heat | 2-Alkoxy-6-fluorobenzo[d]thiazole | cas.cn |
| This compound | Sodium Thiolate (NaSR) | Solvent (e.g., DMF), rt | 6-Fluoro-2-(alkylthio)benzo[d]thiazole | cas.cn |
This table illustrates the types of transformations possible based on established reactivity patterns for 2-halobenzothiazoles.
Substitution on the Benzene Ring:
While the C2-position is the most reactive, the C6-fluorine on the benzene ring can also be substituted via SNAr, although this typically requires more forcing conditions or the presence of additional activating groups. The entire fused ring system is electron-deficient, making nucleophilic substitution on the benzene portion feasible, particularly at positions para to other electron-withdrawing groups. nih.govlibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for introducing carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of highly complex derivatives. nih.gov However, the direct use of C-F bonds in standard cross-coupling reactions like Suzuki or Buchwald-Hartwig amination is challenging due to the high bond strength of the C-F bond.
Therefore, a common strategy involves a two-step process:
Halogen Exchange: The this compound scaffold is first converted into a more reactive halo-derivative, such as a bromo- or iodo-substituted analogue. This can be achieved through methods like ortho-lithiation followed by quenching with an electrophilic halogen source (e.g., I₂ or 1,2-dibromoethane).
Cross-Coupling: The resulting halo-difluorobenzothiazole can then be used as a substrate in various palladium-catalyzed cross-coupling reactions.
This approach allows for the strategic introduction of a wide array of substituents that are not accessible through SNAr chemistry.
Table 2: Potential Substituents Introduced via Palladium-Catalyzed Cross-Coupling of a Pre-functionalized Scaffold
| Cross-Coupling Reaction | Coupling Partner | Introduced Substituent | Ref. |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl / Heteroaryl | mdpi.com |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | researchgate.net |
| Buchwald-Hartwig Amination | Amine | Substituted Amino | nih.gov |
| Heck Coupling | Alkene | Alkenyl | researchgate.net |
| Stille Coupling | Organostannane | Aryl, Alkenyl, Alkynyl | mdpi.com |
This table outlines potential functionalizations assuming a suitable halo-derivatized this compound precursor is synthesized.
The development of advanced catalytic systems is an ongoing area of research, and future methodologies may enable the direct C-F bond functionalization of the this compound scaffold, circumventing the need for pre-functionalization steps. nih.gov Furthermore, direct C-H functionalization represents an emerging frontier, offering the potential to install substituents at positions C4, C5, or C7 without prior activation, though specific applications to this scaffold are not yet widely reported. rsc.org
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity through chemical bonds, and their spatial relationships. For a molecule such as 2,6-Difluorobenzo[d]thiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous assignment of all proton, carbon, and fluorine signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms within a molecule. In this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns influenced by the adjacent fluorine and thiazole (B1198619) ring substituents. The analysis of these signals, including their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values), allows for the precise localization of each proton on the benzothiazole (B30560) core.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization state (sp², sp³) and its electronic environment. Of significant importance are the carbon atoms directly bonded to fluorine, which exhibit characteristic splitting patterns (C-F coupling) that are invaluable for confirming the positions of the fluorine substituents on the aromatic ring. The signals for the carbons within the thiazole moiety also appear at distinct chemical shifts, confirming the heterocyclic structure.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Fluorinated Analogues
For fluorinated compounds, Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and informative technique. rsc.orgresearchgate.netrsc.orgalfa-chemistry.com Given that ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, it provides sharp signals with a wide chemical shift range, making it an excellent probe for molecular structure and environment. rsc.orgalfa-chemistry.com In the ¹⁹F NMR spectrum of this compound, distinct signals would be expected for the fluorine atoms at the C-2 and C-6 positions, assuming they are in different chemical environments. The chemical shifts and any observed couplings (F-F or F-H) would provide definitive evidence for the substitution pattern of the fluorine atoms on the benzothiazole ring system.
Advanced 2D NMR Techniques (e.g., HMBC, HMQC) for Complex Systems
To establish unambiguous connectivity between atoms, two-dimensional (2D) NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of a proton signal to its corresponding carbon signal.
Variable-Temperature NMR for Dynamic Processes
Variable-Temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as conformational changes or restricted bond rotation. While significant dynamic processes might not be immediately obvious for a rigid aromatic system like this compound at room temperature, VT-NMR could be employed to study potential intermolecular interactions or subtle conformational dynamics at different temperatures.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. For this compound (C₇H₃F₂NS), HRMS would be used to confirm the presence and number of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms, thereby validating the molecular formula and providing strong evidence for the compound's identity.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of 2,6-difluorobenzo[d]thiazole. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. scirp.org Studies on benzothiazole (B30560) derivatives utilize DFT to calculate key electronic properties that govern their stability and reactivity. researchgate.netresearchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. mdpi.com
Table 1: Key Electronic Properties Calculated by DFT for Benzothiazole Derivatives Note: This table is illustrative, based on typical findings for substituted benzothiazoles. Exact values for this compound would require specific calculations.
| Parameter | Description | Typical Value Range (eV) | Implication for this compound |
|---|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -5.5 to -7.5 | Indicates electron-donating ability. |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -3.0 | Indicates electron-accepting ability. |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 4.8 | Correlates with chemical stability and reactivity. mdpi.com |
| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.4 | High values suggest high stability. mdpi.com |
| Softness (s) | Reciprocal of hardness | 0.20 to 0.25 | High values suggest high reactivity. scirp.org |
While DFT is a primary tool, ab initio methods, which are based on first principles without empirical parameters, can also be employed for high-accuracy calculations. These computations are used to determine properties like dipole moments and to analyze non-covalent interactions such as hydrogen bonding.
Hydrogen bonding potential is another critical aspect. While the 2,6-difluorobenzothiazole core itself does not have strong hydrogen bond donors, the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. scirp.org These maps identify likely sites for electrophilic and nucleophilic attack and highlight areas that can participate in hydrogen bonding. scirp.org For 2,6-difluorobenzothiazole, the MEP would show negative potential around the nitrogen and fluorine atoms, indicating their capacity to accept hydrogen bonds.
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
For derivatives of 2,6-difluorobenzothiazole, docking simulations can elucidate how the molecule fits into the binding pocket of a target protein. The simulation software calculates the binding energy, which estimates the affinity of the ligand for the target. vipslib.com Lower binding energy values suggest a more stable and favorable interaction. nih.gov
Prediction and Assignment of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO Method)
Computational chemistry can accurately predict spectroscopic data, which is essential for confirming the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. imist.marsc.org
This method computes the magnetic shielding tensors for each nucleus in the molecule. youtube.com The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma DFT-GIAO calculations have been shown to reproduce experimental ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy, often with errors of less than 10 ppm for ¹⁹F nuclei. nih.govresearchgate.net This predictive power is invaluable for assigning signals in complex spectra and for distinguishing between different isomers or conformers. rsc.org For this compound, the GIAO method would be particularly useful for predicting the distinct chemical shifts of the two fluorine atoms and the aromatic protons, aiding in their unambiguous assignment in experimental spectra.
Computational Modeling of Reaction Pathways and Regioselectivity
Theoretical modeling can be used to explore the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net This allows for the prediction of reaction outcomes, such as product distribution and regioselectivity, before a synthesis is attempted in the lab.
For the synthesis of this compound derivatives, computational modeling could be used to investigate various reaction pathways. By calculating the energy profiles for different potential routes, chemists can identify the most energetically favorable pathway, corresponding to the one with the lowest activation energy barriers. researchgate.net This approach can help in optimizing reaction conditions (e.g., temperature, catalyst) to maximize the yield of the desired product while minimizing the formation of unwanted byproducts. For instance, if a reaction could lead to multiple isomers, calculating the transition state energies for the formation of each isomer would predict which one is more likely to be formed. researchgate.net
Conformational Analysis and Energy Landscapes of Difluorobenzothiazole Derivatives
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that result from rotation around its single bonds to identify the most stable, low-energy conformers. mdpi.com
For derivatives of 2,6-difluorobenzothiazole, particularly those with flexible side chains, computational scans of dihedral angles are performed to map out the potential energy surface. mdpi.com This analysis reveals the energy barriers between different conformers and identifies the global energy minimum, which corresponds to the most stable conformation. mdpi.com
Studies on the closely related 2,6-difluorobenzamide (B103285) scaffold have shown that the presence of two fluorine atoms adjacent to the amide group induces a non-planar, low-energy conformation. nih.gov This contrasts with non-fluorinated analogues, which prefer a planar structure. nih.gov The fluorine-induced non-planar conformation was found to be closer to the "active" conformation observed when the molecule is bound to its protein target. semanticscholar.org The energy required to adopt this active conformation is lower for the fluorinated compound, which may contribute to its higher potency. semanticscholar.org This demonstrates how fluorine atoms can act as "conformational control elements," pre-organizing the molecule into a shape that is favorable for biological activity.
Applications in Advanced Materials Science
Integration into Organic Electronic Devices
Polymers and small molecules incorporating the difluorobenzothiadiazole moiety have demonstrated significant potential across a range of organic electronic devices. The fluorine atoms play a crucial role in lowering the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which enhances environmental stability and improves key device parameters.
In the field of organic photovoltaics, polymers based on difluorobenzothiadiazole are utilized as electron-donor materials in bulk heterojunction (BHJ) solar cells. The integration of this fluorinated unit helps to fine-tune energy levels, reduce the HOMO level, and consequently enhance the open-circuit voltage (Voc) of the solar cells. Fluorination also promotes better molecular packing and crystallinity, which is critical for efficient charge transport within the device.
Research comparing a polymer containing 5,6-difluorobenzothiadiazole (FBT) with its non-fluorinated counterpart demonstrated that the FBT-based polymer solar cell achieved a significantly higher power conversion efficiency (PCE). When blended with the fullerene derivative PC71BM, the FBT-based device reached a PCE of up to 3.4%. This improvement was attributed to a combination of optimized morphology and enhanced charge separation and transfer.
| Polymer System | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
| P2 (FBT-based) : PC71BM | 0.69 | 8.89 | 55.4 | 3.40 |
| P1 (BT-based) : PC71BM | 0.69 | 6.15 | 44.3 | 1.88 |
Table 1: Performance of bulk heterojunction solar cells based on a fluorinated polymer (P2) and its non-fluorinated analogue (P1). Data sourced from Li et al. (2011).
Donor-acceptor copolymers incorporating 5,6-difluorobenzo[c]thiadiazole have been successfully employed as the active layer in organic light-emitting diodes. These materials have been shown to produce efficient red electroluminescence with low onset voltages. The donor-acceptor architecture is a key design principle for the new generation of luminogens used in OLEDs, including those that function via thermally activated delayed fluorescence (TADF). The electron-deficient character of the difluorobenzothiadiazole unit is instrumental in creating the charge-transfer states necessary for light emission.
The electrical properties of polymers containing difluorobenzothiadiazole have also been evaluated in organic field-effect transistors (OFETs). The structure and molecular weight of these polymers significantly influence their performance in transistor devices. Studies on thiazole-based ladder-type polymers, which provide a rigid and coplanar backbone favorable for charge delocalization, have shown promising results. For instance, a step-ladder copolymer incorporating a thiazole-fused heteroacene demonstrated a hole mobility of 0.05 cm² V⁻¹ s⁻¹. Other thiazole-containing small molecules have achieved even higher performance, with single-crystal OFETs exhibiting mobilities as high as 1.26 cm² V⁻¹ s⁻¹. These findings underscore the potential of thiazole-based structures, including difluorobenzothiadiazole, in developing high-performance semiconductors for OFETs.
Role as Electron-Acceptor Blocks in Donor-Acceptor (D-A) Polymers
The 2,6-difluorobenzo[d]thiazole unit and its isomers are archetypal electron-acceptor (A) blocks used in the synthesis of donor-acceptor (D-A) conjugated polymers. The benzothiadiazole core is inherently electron-deficient, and the addition of two fluorine atoms significantly enhances its electron-withdrawing strength. This strong acceptor characteristic is fundamental to the D-A polymer design strategy, which creates an intramolecular charge transfer (ICT) from the electron-rich donor unit to the electron-poor acceptor unit. This ICT interaction is responsible for the characteristically low band gaps of these polymers, allowing them to absorb light in the visible and near-infrared regions of the spectrum, a critical feature for applications in photovoltaics and photonics.
Design Principles for Tunable Electronic and Optical Properties in Conjugated Polymers
The versatility of the difluorobenzothiadiazole acceptor allows for the systematic tuning of material properties through several key design principles:
Fluorination Strategy : The primary design choice of using a difluorinated acceptor unit is itself a powerful tuning tool. Fluorine substitution effectively lowers the HOMO and LUMO energy levels of the polymer without significantly altering the UV-visible absorption properties. This deepens the HOMO level, which can lead to higher open-circuit voltages in solar cells and improved stability against oxidation in air.
Donor Unit Modification : By keeping the difluorobenzothiadiazole acceptor constant and systematically varying the electron-donating strength of the donor unit, the HOMO level can be raised while the LUMO level remains relatively unchanged. This principle allows for precise and independent tuning of the frontier molecular orbitals to optimize the polymer's band gap and energy level alignment with other materials in a device.
Backbone Planarity and Linkers : The choice of aromatic units linking the donor and acceptor blocks influences the planarity and conjugation of the polymer backbone. A more planar structure enhances π-π stacking between polymer chains, which generally leads to higher charge carrier mobility.
Side-Chain Engineering : The nature of the alkyl side chains attached to the polymer backbone has a critical impact on solubility, film morphology, and molecular packing. Using branched alkyl chains, for example, can improve π-π stacking of the polymer backbones, leading to higher power conversion efficiencies in solar cells.
Development of Fluorescent Materials for Sensing and Imaging Applications
Beyond electronic devices, the benzo[d]thiazole core is a valuable fluorophore for creating chemical sensors. Researchers have developed novel fluorescent probes based on this structure for the highly sensitive and selective detection of biologically and environmentally important analytes.
One such probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was designed for the specific detection of cysteine (Cys). In its native state, the probe is essentially non-fluorescent, but upon reaction with cysteine, it exhibits a remarkable 4725-fold enhancement in fluorescence intensity with a large Stokes shift, enabling detection limits as low as 32.6 nM. Another benzothiazole-based probe was developed for the detection of the explosive 2,4,6-trinitrophenol (TNP). This sensor operates on a fluorescence quenching mechanism, where the presence of TNP causes a significant decrease in emission intensity, allowing for sensitive detection. These examples highlight the utility of the benzothiazole (B30560) scaffold in designing "turn-on" or "turn-off" fluorescent sensors for targeted imaging and sensing applications.
| Probe Name | Target Analyte | Sensing Mechanism | Key Performance Metric |
| BT-AC | Cysteine (Cys) | Fluorescence Enhancement | 4725-fold increase in fluorescence |
| DYH | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | 99.77% quenching efficiency |
Table 2: Examples of benzothiazole-based fluorescent probes for sensing applications. Data sourced from Zhu et al. (2019) and Zhao et al. (2025).
Studies on Charge Transport and Device Performance Mechanisms
Theoretical and experimental investigations into related fluorinated aromatic and heterocyclic compounds suggest that the inclusion of fluorine atoms can significantly influence a material's electronic properties. Fluorination is a common strategy employed to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This can enhance the material's stability against ambient atmospheric conditions and improve charge injection and transport in electronic devices.
However, without specific studies on materials based on this compound, any discussion on their charge transport and device performance remains speculative. Detailed research, including the synthesis of polymers or small molecules incorporating this specific moiety, fabrication of electronic devices, and characterization of their performance metrics such as charge carrier mobility, on/off ratio, and operational stability, is required to elucidate its potential in advanced materials science.
Further computational studies could also provide valuable insights into the intrinsic charge transport properties of this compound-based materials, predicting parameters such as reorganization energy and electronic coupling between molecules, which are crucial for efficient charge transport.
As of the current date, there are no specific data tables or detailed research findings in the public domain to populate a thorough analysis of the charge transport and device performance mechanisms for materials containing this compound.
Medicinal Chemistry and Biological Research Applications Mechanism and Sar Focused
Structure-Activity Relationship (SAR) Studies of 2,6-Difluorobenzo[d]thiazole Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies focus on how modifications to the fluorine substitution pattern and the addition of various peripheral groups affect their therapeutic potential.
The position and number of fluorine atoms on the benzothiazole (B30560) ring are critical determinants of biological activity. Fluorine substitution can alter the electronic properties of the molecule, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through hydrogen bond interactions. bohrium.com
In studies of related 2-(4-aminophenyl)benzothiazoles, fluorinated derivatives were found to retain potent and selective activity against various cancer cell lines. bohrium.com Specifically, the introduction of a fluorine atom at the 5-position of the benzothiazole ring in 2-(4-amino-3-methylphenyl)benzothiazole resulted in the most potent agent with a broad spectrum of activity. bohrium.com While direct SAR studies on the 2,6-difluoro substitution pattern are limited, research on 6-fluoroindazole derivatives has shown that the position of the fluorine atom significantly impacts inhibitory potency and oral bioavailability. For instance, a fluorine at the 6-position of an indazole scaffold dramatically enhanced ROCK1 inhibitory activity compared to a fluorine at the 4-position. nih.gov This highlights the critical role of the fluorine substitution pattern in modulating the pharmacological profile of a compound.
The addition of various substituents to the core this compound scaffold can significantly modulate its biological activity and selectivity. In a series of 2-substituted-6-fluorobenzo[d]thiazoles developed as cholinesterase inhibitors, the nature of the substituent at the 2-position was found to be a key determinant of their inhibitory potency. nih.gov The structure-activity relationships revealed a dependence of the inhibitory activity on the lipophilicity and the polar and steric properties of the substituents. nih.gov
Similarly, in a study of benzothiazole derivatives with an aromatic hydrazone moiety, substitutions on the aromatic ring were critical for their antileishmanial activity. nih.gov This underscores the importance of peripheral substituents in directing the biological effects of the benzothiazole core. For the this compound scaffold, it is anticipated that modifications at other available positions would similarly allow for the fine-tuning of its activity and selectivity towards specific biological targets.
Rational Scaffold Design in Drug Discovery and Development
The benzothiazole ring system, including its fluorinated analogues, is considered a "privileged scaffold" in medicinal chemistry. scielo.br This is due to its presence in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. scielo.brnih.gov The this compound scaffold serves as a valuable starting point for the rational design of new therapeutic agents.
The incorporation of the 6-fluoro-triazolo-benzothiazole scaffold, for example, has been explored for the development of antimitotic agents. pensoft.net The design of these molecules leverages the known anticancer properties of the benzothiazole moiety, with the triazole and fluorine substitutions intended to enhance potency and modulate physicochemical properties. pensoft.net The versatility of the 2-aminobenzothiazole (B30445) precursor allows for the synthesis of a wide array of derivatives, making it a key building block in the development of novel drugs. chemimpex.com
Mechanistic Investigations of Biological Interactions
Understanding the mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For derivatives of this compound, mechanistic studies have focused on their interactions with enzymes and DNA.
Derivatives of 6-fluorobenzo[d]thiazole (B53051) have been synthesized and evaluated as inhibitors of cholinesterases, enzymes that are important targets in the treatment of Alzheimer's disease. nih.gov A series of novel carbamates based on the 2-substituted 6-fluorobenzo[d]thiazole scaffold were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking studies of the most active compound in this series helped to elucidate its specific orientation within the binding site of acetylcholinesterase, providing insights into the molecular basis of its inhibitory activity. nih.gov
The following table summarizes the cholinesterase inhibitory activity of selected 2-substituted-6-fluorobenzo[d]thiazole derivatives.
| Compound | Substituent at 2-position | AChE IC50 (µM) | BChE IC50 (µM) |
| 1 | Carbamate derivative A | Data not specified | Data not specified |
| 2 | Carbamate derivative B | Data not specified | Data not specified |
| 3 | Carbamate derivative C | Data not specified | Data not specified |
Note: Specific IC50 values were not provided in the source material, but the study focused on a series of novel carbamates. nih.gov
Metal complexes of benzothiazole derivatives have been investigated for their ability to bind to and cleave DNA, a mechanism of action relevant to the development of new anticancer agents. ias.ac.in These studies typically involve techniques such as electronic absorption and fluorescence spectroscopy to investigate the mode of binding, which can include intercalation or groove binding. ias.ac.inbiointerfaceresearch.com
The DNA cleavage ability of these complexes is often assessed using agarose (B213101) gel electrophoresis. ias.ac.in Studies on metal complexes with benzothiazole Schiff base ligands have shown that they can effectively cleave supercoiled plasmid DNA. ias.ac.in The interaction is often characterized by an intercalative mode of binding to DNA. ias.ac.in While specific studies on metal complexes of this compound are not extensively documented, the principles derived from related benzothiazole complexes suggest that this scaffold could also serve as a ligand for the development of DNA-targeting metallodrugs. The fluorination of ligands in such complexes can significantly alter their physicochemical and biological properties. nih.gov
Interactions with Cellular Pathways (as Biological Probes)
Derivatives of the benzothiazole scaffold are increasingly being utilized as fluorescent probes to investigate cellular pathways and visualize biological processes. Their inherent fluorescence properties, which can be modulated by substitution, make them valuable tools in bioimaging.
Benzothiazole-based fluorescent probes are designed to interact with specific analytes within a cell, leading to a detectable change in their luminescence. These interactions can be based on several mechanisms, including photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and intramolecular charge transfer (ICT). These probes have been successfully employed for the detection of various metal ions, anions, and small molecules, as well as for imaging cellular organelles like mitochondria and lipid droplets. researchgate.net
For instance, a novel fluorescent probe derived from 2-(2-hydroxyphenyl) benzothiazole (HBT) was developed to detect cysteine (Cys) levels in living cells and zebrafish. nih.gov This probe operates on a dual mechanism of ESIPT and ICT, exhibiting high sensitivity and selectivity for Cys, an amino acid implicated in various physiological and pathological processes, including tumorigenesis and neurodegenerative diseases. nih.gov Another benzothiazole-based probe, BT-BO, was synthesized to detect hydrogen peroxide in living cells, a key reactive oxygen species (ROS) involved in cellular signaling and oxidative stress. nih.gov The planar and rigid structure of the benzothiazole ring contributes to the strong fluorescence of these probes in both solution and solid states. researchgate.net The development of such probes based on the benzothiazole framework, including potentially 2,6-difluoro substituted analogs, offers powerful tools for elucidating complex cellular pathways and for the diagnosis of diseases at the cellular level. researchgate.net
Research in Antimicrobial Agents (Antibacterial and Antifungal)
The 2,6-difluorobenzothiazole moiety has been incorporated into various molecular structures to develop potent antimicrobial agents. The fluorine substitutions are often associated with enhanced biological activity and improved pharmacokinetic profiles.
In the realm of antibacterial research, derivatives of 2,6-difluorobenzamide (B103285) containing a benzothiazole moiety have been investigated as inhibitors of the bacterial cell division protein FtsZ. nih.gov FtsZ is an essential and highly conserved protein in bacteria, making it an attractive target for novel antibiotics. Structure-activity relationship (SAR) studies have shown that the substitution pattern on the benzothiazole ring is crucial for antibacterial potency. rsc.org Specifically, the introduction of a 2,6-difluoro substitution on a phenyl ring attached to a benzothiazole scaffold has been shown to enhance antibacterial activity. nih.gov
In the context of antifungal research, benzothiazole derivatives have been designed and synthesized to combat drug-resistant fungal infections. nih.gov One of the primary mechanisms of action for some of these compounds is the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis. nih.gov SAR studies of novel benzothiazole-thiazole hybrids revealed that electron-withdrawing groups, such as halogens, on the benzothiazole ring can enhance antimicrobial activity. rsc.org Although direct studies on 2,6-difluorobenzothiazole's antifungal properties are not extensively detailed in the provided results, the general trend suggests that fluorine substitution is a favorable strategy for enhancing the antifungal spectrum and potency of benzothiazole-based compounds.
| Compound Class | Target Organism/Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2,6-Difluorobenzamide-benzothiazole derivatives | Bacteria (e.g., Staphylococcus aureus) | Inhibition of the bacterial cell division protein FtsZ. | nih.gov |
| Benzothiazole-thiazole hybrids | Gram-positive and Gram-negative bacteria, Mycobacteria, Fungi | Electron-withdrawing groups like halogens enhance antimicrobial activity. | rsc.org |
| Amide-imidazole benzothiazole derivatives | Candida albicans, Cryptococcus neoformans | Inhibition of fungal cytochrome P450 14α-demethylase (CYP51). | nih.gov |
Studies in Anticancer Potential and Cytotoxicity Mechanisms
The 2,6-difluorobenzothiazole scaffold is a key component in the design of novel anticancer agents. The presence of the fluorine atoms can significantly influence the cytotoxic activity of these compounds against various cancer cell lines.
Research has demonstrated that 2,6-disubstituted benzothiazole derivatives exhibit promising anticancer activity. orientjchem.org The mechanisms underlying their cytotoxicity are multifaceted and can include the induction of apoptosis, regulation of free radical production, and modulation of key signaling pathways. For example, certain benzothiazole derivatives have been shown to increase the production of hydrogen peroxide and nitric oxide in tumor cells, leading to cell death. nih.gov
Furthermore, benzothiazole compounds have been found to inhibit breast cancer cell growth by disrupting the mitochondrial membrane potential and causing cell cycle arrest. nih.gov These compounds can also downregulate the expression of proteins involved in cancer progression, such as EGFR, and modulate downstream signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov The cytotoxic effects of some benzothiazole derivatives have been shown to be more potent than the established anticancer drug cisplatin (B142131) against certain cancer cell lines. nih.gov
| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 2,6-Disubstituted benzothiazole derivatives | MCF-7 (Breast), HeLa (Cervical), MG63 (Osteosarcoma) | Induction of cytotoxicity. | orientjchem.org |
| Novel benzothiazole derivatives | MCF-7 (Breast) | Regulation of free radical production, leading to tumor cell death. | nih.gov |
| 2-Substituted benzothiazoles | MCF-7, MDA-MB-231 (Breast) | Induction of apoptosis, disruption of mitochondrial membrane potential, downregulation of EGFR and associated signaling pathways. | nih.gov |
Development of Antiviral Agents (e.g., Anti-norovirus Activity)
The benzothiazole scaffold has been explored for its antiviral potential against a range of viruses. nih.gov However, specific research on 2,6-difluorobenzothiazole derivatives targeting norovirus is not extensively documented in the current scientific literature. Noroviruses are a leading cause of acute gastroenteritis, and there is a significant need for effective antiviral therapies. nih.gov
The general antiviral strategies involving benzothiazole derivatives often target viral enzymes that are crucial for replication, such as proteases, helicases, and polymerases. nih.gov For instance, novel inhibitors of the norovirus protease have been developed, although these are not based on the benzothiazole scaffold. nih.gov Research into anti-norovirus agents has also explored nucleoside analogues that inhibit viral replication. nih.gov While direct evidence is lacking for 2,6-difluorobenzothiazole, the broader antiviral activity of fluorinated heterocyclic compounds suggests that this scaffold could be a promising starting point for the design of novel anti-norovirus agents. Further research is warranted to explore the potential of 2,6-difluorobenzothiazole derivatives in this therapeutic area.
Research in Anti-tubercular Compounds
Benzothiazole derivatives have been identified as a promising class of compounds in the search for new anti-tubercular agents, particularly in light of the growing threat of multidrug-resistant Mycobacterium tuberculosis. gsconlinepress.com The substitution pattern on the benzothiazole ring plays a critical role in the anti-mycobacterial activity.
Specifically, 2,6-substituted benzothiazole compounds have been a focus of anti-tubercular drug development. google.com One of the key mechanisms of action for some benzothiazole derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. nih.gov SAR studies have provided insights into optimizing the potency of these compounds while mitigating potential safety liabilities. nih.gov For example, the development of pyrimidine-tethered benzothiazole derivatives has led to compounds with high activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov The inclusion of fluorine at the 6-position is a common strategy in the design of these potent anti-tubercular agents, highlighting the importance of the 2,6-disubstitution pattern.
| Compound Class | Target/Strain | Key Findings | Reference |
|---|---|---|---|
| 2,6-Substituted benzothiazoles | Mycobacterium tuberculosis | Identified as a promising scaffold for anti-tubercular agents. | google.com |
| Crowded benzothiazoles (cBTs) | Mycobacterium tuberculosis DprE1 enzyme | Potent inhibition of DprE1, with improved safety profiles over initial hits. | nih.gov |
| Pyrimidine-tethered benzothiazole derivatives | Drug-sensitive and drug-resistant M. tuberculosis | High potency against multiple strains of M. tuberculosis. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies for Fluorinated Benzothiazoles
The synthesis of benzothiazole (B30560) derivatives is a well-explored area, with the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing substances being a cornerstone method. mdpi.com However, the drive for greater efficiency, yield, and substrate scope, particularly for fluorinated analogues, continues to fuel methodological advancements. Future research is focused on overcoming the limitations of traditional methods by developing novel catalytic systems and reaction conditions.
Key areas of development include:
Transition Metal Catalysis: The use of copper (I) and palladium (II) transition metal catalysts has been shown to be effective in the intramolecular cyclization of ortho-halothioureas to form benzothiazoles. mdpi.com Further exploration of different metal catalysts and ligands could lead to milder reaction conditions and improved yields for fluorinated substrates.
Electrochemical Synthesis: An efficient iron-catalyzed electrochemical synthesis of benzothiazoles from ethers and 2-aminobenzenethiols has been developed. researchgate.net This oxidant-free method, which involves selective C-O bond cleavage, presents a novel and potentially greener route for synthesizing substituted benzothiazoles. researchgate.net
Novel Reagents and Pathways: Research into new synthetic pathways, such as the reaction of ortho-halogenated aniline (B41778) with reagents like isothiocyanates or carbon disulfide, continues to provide alternative routes to the benzothiazole core. mdpi.com Adapting these methods for the specific requirements of producing 2,6-Difluorobenzo[d]thiazole is a key objective. For instance, various substituted 2-amino-6-fluorobenzothiazoles have been synthesized as precursors for more complex molecules. orientjchem.org
| Methodology | Key Features | Potential Advantages for Fluorinated Derivatives | Reference |
|---|---|---|---|
| Condensation of 2-aminothiophenols | Most commonly used method, reacts with aldehydes, ketones, acids, etc. | Versatile for introducing various substituents. | mdpi.com |
| Intramolecular Cyclization | Uses ortho-halothioureas with Cu(I) or Pd(II) catalysts. | Offers an alternative pathway for specific precursors. | mdpi.com |
| Fe-Catalyzed Electrochemical Synthesis | Involves reaction of ethers with 2-aminobenzenethiols under oxidant-free conditions. | Environmentally benign approach. | researchgate.net |
Advanced Computational Design and High-Throughput Virtual Screening for Targeted Applications
The integration of computational chemistry is revolutionizing drug discovery and materials science. For this compound, these tools are critical for predicting biological activity, understanding structure-activity relationships (SAR), and identifying novel therapeutic targets.
Molecular Docking: This technique allows researchers to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.gov For example, molecular docking has been used to study how novel fluorinated benzothiazol-2-yl-1,2,4-triazoles interact with fungal proteins. researchgate.net Similarly, docking simulations have revealed strong interactions between thiazolo[5,4-d]thiazole (B1587360) derivatives and crucial fungal proteins in Candida albicans, explaining their selective antifungal activity. koyauniversity.org These simulations can guide the design of this compound derivatives with enhanced potency and selectivity for targets such as VEGFR-2, a key receptor in cancer therapy. nih.gov
High-Throughput Computational Screening: Given the vast number of possible chemical structures, high-throughput computational screening is an efficient method to identify top-performing candidates for specific applications like fluid separation, gas storage, or drug delivery. researchgate.net This approach can be used to screen virtual libraries of this compound derivatives against various biological targets, prioritizing the most promising compounds for synthesis and experimental testing.
Density Functional Theory (DFT) Analysis: DFT offers detailed information about the electronic structure of molecules, helping to understand their reactivity and stability. nih.gov This is particularly valuable for fluorinated compounds, where the electron-withdrawing nature of fluorine can significantly alter the molecule's properties.
Exploration of New Application Domains for this compound and Its Derivatives
The unique properties imparted by fluorine atoms make fluorinated benzothiazoles attractive candidates for a wide range of applications, particularly in medicine. researchgate.netnih.gov Research is actively exploring the potential of these compounds in several therapeutic areas.
Anticancer Agents: Many studies have highlighted the anticancer potential of fluorinated benzothiazoles. The fluorine atom can enhance drug-target interactions, for example, by acting as a hydrogen-bond acceptor. researchgate.net A series of novel fluorinated 1,5-benzothiazepine (B1259763) derivatives showed promising in vitro anticancer activity against lung, breast, liver, and prostate cancer cell lines. Other studies have identified thiazole (B1198619) derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and EGFR/HER2 kinases, which are crucial targets in oncology. nih.govnih.gov The presence of a fluorine atom in benzothiazole derivatives has been shown to yield high potency against leukemia cancer cell lines. nih.gov
Antimicrobial Agents: The search for new antibiotics and antifungals is a global health priority. Fluorinated benzothiazoles have demonstrated significant potential in this area. For instance, derivatives have been synthesized that show good antibacterial activity, often being more active against gram-negative than gram-positive bacteria. The incorporation of fluorine is believed to play a role in controlling bacterial DNA gyrase, a key enzyme for bacterial replication. nih.gov Furthermore, newly synthesized thiazolo[5,4-d]thiazoles have shown significant fungicidal activity against Candida albicans. koyauniversity.org
Enzyme Inhibitors: Beyond cancer and infectious diseases, fluorinated benzothiazoles are being investigated as inhibitors for other enzymes. Thiazole-based compounds have shown potential as inhibitors of α-glucosidase and α-amylase, suggesting utility in managing hyperglycemia. researchgate.net
| Application Domain | Mechanism/Target | Example Finding | Reference |
|---|---|---|---|
| Anticancer | VEGFR-2, EGFR/HER2, Topoisomerase IV Inhibition | Fluorinated 1,5-benzothiazepine derivatives exhibit good activity against four human cancer cell lines. | nih.govnih.gov |
| Antibacterial | DNA Gyrase Inhibition | Fluorine plays a role in controlling DNA gyrase and bacterial potency. | nih.gov |
| Antifungal | Inhibition of essential fungal proteins | Thiazolo[5,4-d]thiazoles demonstrated significant fungicidal activity against Candida albicans. | koyauniversity.org |
| Antidiabetic | α-glucosidase and α-amylase Inhibition | A synthesized derivative demonstrated significant inhibition of both enzymes. | researchgate.net |
Sustainable and Green Synthesis of Fluorinated Benzothiazole Compounds for Industrial Relevance
As the potential applications of fluorinated benzothiazoles expand, the need for environmentally friendly and scalable synthetic methods becomes paramount. Green chemistry principles are increasingly being applied to the synthesis of these important compounds. mdpi.comnih.govadelphi.edu
Future research in this area will likely focus on:
Green Solvents and Catalysts: The use of sustainable solvents like polyethylene (B3416737) glycol (PEG-400) offers an efficient and reproducible medium for synthesizing benzothiazole derivatives. nih.gov Developing syntheses that utilize water as a solvent or are performed under solvent-free conditions is a major goal. mdpi.com Furthermore, employing heterogeneous catalysts that can be easily recovered and reused, such as SnP₂O₇, improves the economic and environmental viability of the process. mdpi.com
Metal-Free and Iodine-Free Conditions: Some novel methods have achieved the synthesis of benzothiazoles under metal-free and iodine-free conditions, which is highly desirable for reducing toxic waste and simplifying purification. mdpi.com
Utilization of CO₂: Innovative research has demonstrated the cyclization of 2-aminobenzenethiol compounds with carbon dioxide (CO₂) and hydrosilane to produce benzothiazoles. mdpi.com Using CO₂, a greenhouse gas, as a C1 source represents a significant step towards more sustainable chemical manufacturing. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Difluorobenzo[d]thiazole, and how can reaction conditions be optimized for improved yield and purity?
- The synthesis typically involves halogenation (chlorination/fluorination) of benzo[d]thiazole derivatives under controlled conditions. Key reagents include halogenating agents (e.g., Cl₂ or F₂ sources) and catalysts like Lewis acids (e.g., AlCl₃). Reaction parameters such as temperature (80–120°C), solvent polarity, and stoichiometry of reagents significantly influence yield. Post-synthesis purification via crystallization or column chromatography is critical to isolate high-purity products .
Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns and fluorine positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity in this compound derivatives?
- Minimum Inhibitory Concentration (MIC) assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) pathogens are standard. Protocols include broth microdilution with 24–48 hour incubation and endpoint determination via optical density. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) ensure assay validity .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -F, -Cl) on the benzo[d]thiazole core enhance cytotoxicity in antileukemic agents?
- Halogens increase electrophilicity, promoting interactions with cellular targets like kinases or DNA. For example, 2,4-dichloro-substituted derivatives exhibit IC₅₀ values of 11–20 µM against leukemia cell lines (K562, Reh) via apoptosis induction, confirmed by annexin V/PI staining and DNA fragmentation assays. Fluorine’s small size and high electronegativity improve bioavailability and target binding .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Comparative SAR analysis using uniform cell lines (e.g., HL-60 for apoptosis) and standardized assays (e.g., MTT for viability) is critical. Meta-analyses of substituent effects (e.g., para-fluoro vs. meta-chloro) under identical conditions clarify structure-activity trends. Computational modeling (docking, MD simulations) identifies binding affinities to enzymes like topoisomerase II .
Q. How can structure-activity relationship (SAR) studies optimize the photovoltaic performance of thiazole-based copolymers?
- Systematic substitution with electron-withdrawing groups (e.g., -CF₃) improves charge separation in dye-sensitized solar cells (DSSCs). For instance, 2,6-dimethylbenzo[d]thiazole derivatives achieve a power conversion efficiency (PCE) of 9.3% vs. 8.5% for non-fluorinated analogs. Key metrics include open-circuit voltage (0.75 V) and short-circuit current (20.5 mA/cm²), measured under AM 1.5G solar simulation .
Q. What methodologies validate the anti-inflammatory mechanisms of this compound derivatives?
- In vitro assays measuring COX-2 inhibition (ELISA) and NF-κB pathway modulation (luciferase reporter genes) are standard. In vivo models (e.g., carrageenan-induced paw edema in rats) assess dose-dependent reduction in prostaglandin E₂ (PGE₂) levels. Histopathological analysis of tissue sections quantifies leukocyte infiltration .
Methodological Considerations
- Data Interpretation : Use statistical tools (e.g., ANOVA for IC₅₀ comparisons) and software (GraphPad Prism) for dose-response curves.
- Safety Protocols : Handle fluorinated compounds in fume hoods with PPE (gloves, goggles) due to undefined chronic toxicity .
- Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and biological assay parameters (cell passage number, serum concentration) meticulously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
